![molecular formula C13H19N5 B597307 N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1260614-73-0](/img/structure/B597307.png)
N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel PDE9A inhibitor identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has been reported to elevate central cGMP levels in the brain and CSF of rodents . In addition, it exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Scientific Research Applications
Phosphodiesterase PDE9A Inhibitor
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has a potency of 8 nM and selectivity of >10 μM versus all the PDEs except PDE1C at >1 μM .
Treatment of Cognitive Disorders
The compound has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
Synaptic Stabilization
It exhibits synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This could potentially be beneficial in the treatment of neurodegenerative diseases.
Improvement of Memory and Attention
The compound has shown to improve memory and enhance attention in several animal models . This suggests potential applications in the treatment of memory-related disorders.
Increase of Neurite Outgrowth
The compound has been reported to increase neurite outgrowth and synapse formation in hippocampal neurons in culture . This could be beneficial in the treatment of neurodevelopmental disorders.
Probing the Mycobacterial Oxidative Phosphorylation Pathway
While not directly related to the compound, similar classes of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This suggests potential applications in the treatment of mycobacterial infections.
Mechanism of Action
Target of Action
The primary target of this compound is the PDE9A enzyme . This enzyme plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell .
Mode of Action
The compound acts as a PDE9A inhibitor . It binds to the PDE9A enzyme and inhibits its activity, preventing the breakdown of cGMP . This leads to an increase in cGMP levels in the brain and cerebrospinal fluid of rodents .
Biochemical Pathways
The inhibition of PDE9A affects the cGMP signaling pathway . Elevated cGMP levels can lead to various downstream effects, including the enhancement of synaptic plasticity and cognitive function .
Pharmacokinetics
The compound has been optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . .
Result of Action
The compound exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents .
Future Directions
properties
IUPAC Name |
N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659969 | |
Record name | N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
1206825-36-6, 1260614-73-0 | |
Record name | rel-N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206825-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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